molecular formula C17H14N2O4 B1394500 3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid CAS No. 1326875-66-4

3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Cat. No. B1394500
M. Wt: 310.3 g/mol
InChI Key: YEIBIGYLNITJQA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of a synthesis includes a detailed description of the reaction conditions, reagents, and steps involved in the synthesis.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Derivatives

  • 3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid and its derivatives have been synthesized and studied for various biological activities. For example, Khalifa et al. (1982) described the synthesis of derivatives including 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline and its benzoyl and benzyl derivatives (Khalifa et al., 1982).

Biological Evaluation

  • Some derivatives of 1,2,3,4-tetrahydroquinazoline-3-carboxylic acid have been evaluated for their potential as peroxisome proliferators-activated receptor (PPAR) gamma agonists. A study by Azukizawa et al. (2008) identified a specific derivative as a novel PPAR gamma agonist with potent activity and potential efficacy in diabetes treatment (Azukizawa et al., 2008).

Chemical Reactions and Transformations

  • Cherbuliez et al. (1967) investigated the reactions of o-Methoxycarbonyl-phenyl isocyanate with mono-aminoalkyl orthophosphoric and sulfuric acids, leading to the formation of 1,2,3,4-tetrahydroquinazoline-2,4-dione-3-ethyl phosphoric (or sulfuric) monoesters (Cherbuliez et al., 1967).

Safety And Hazards

The safety and hazards of a compound are determined through toxicological studies. This can include information on the compound’s toxicity, flammability, and potential health effects.


Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include additional synthesis methods, more detailed structural analysis, or exploration of potential uses in medicine or industry.


properties

IUPAC Name

3-(4-ethylphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22)9-14(13)18-17(19)23/h3-9H,2H2,1H3,(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBIGYLNITJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 2
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3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 3
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3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 4
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 5
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Reactant of Route 6
3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

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